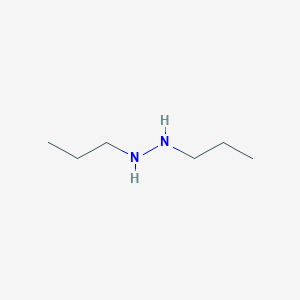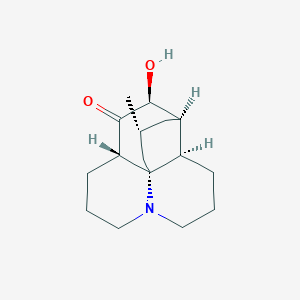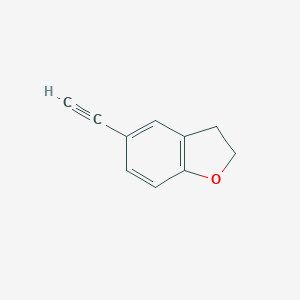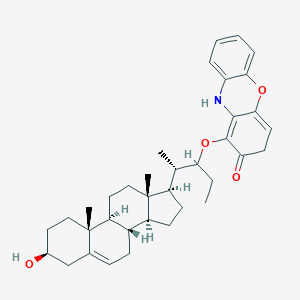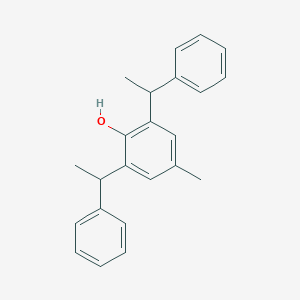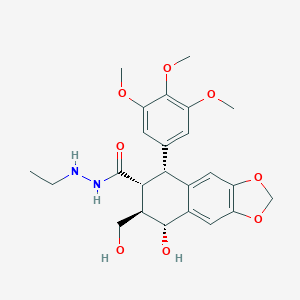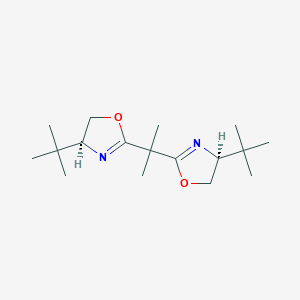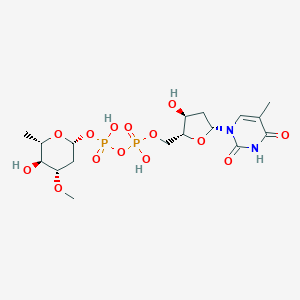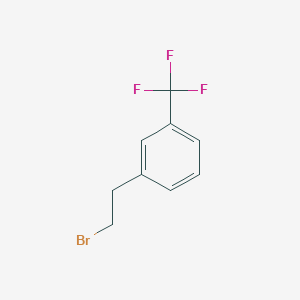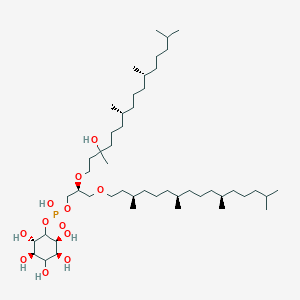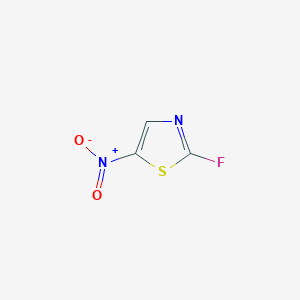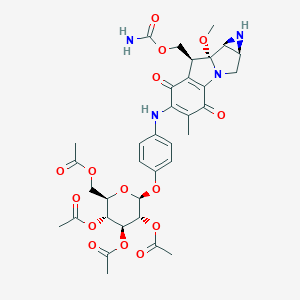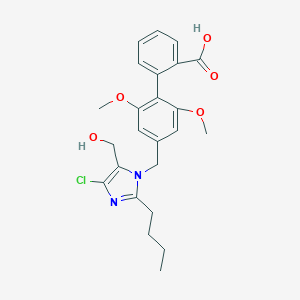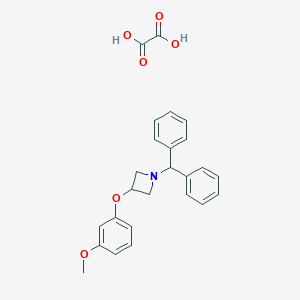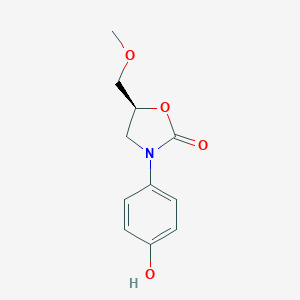
(S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone is a chiral oxazolidinone derivative. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both hydroxy and methoxymethyl groups in its structure allows for diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable chiral precursor, such as (S)-4-hydroxyphenylglycine.
Cyclization: The precursor undergoes cyclization with formaldehyde and a suitable amine to form the oxazolidinone ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The oxazolidinone ring can be reduced to form an amine derivative.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 3-(4-oxophenyl)-5-(methoxymethyl)-2-oxazolidinone.
Reduction: Formation of 3-(4-hydroxyphenyl)-5-(methoxymethyl)-2-aminomethyl.
Substitution: Formation of various substituted oxazolidinone derivatives.
Applications De Recherche Scientifique
(S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone involves its interaction with specific molecular targets. The hydroxy and methoxymethyl groups allow it to form hydrogen bonds and hydrophobic interactions with enzymes and receptors, thereby modulating their activity. The oxazolidinone ring can also interact with nucleophilic sites in biological molecules, leading to inhibition or activation of biochemical pathways.
Comparaison Avec Des Composés Similaires
(S)-3-(4-Hydroxyphenyl)-2-oxazolidinone: Lacks the methoxymethyl group, resulting in different reactivity and biological activity.
(S)-3-(4-Methoxyphenyl)-5-(methoxymethyl)-2-oxazolidinone: Contains a methoxy group instead of a hydroxy group, affecting its hydrogen bonding capability.
Uniqueness: (S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone is unique due to the presence of both hydroxy and methoxymethyl groups, which provide a balance of hydrophilic and hydrophobic properties. This allows for versatile applications in various fields of research and industry.
Propriétés
IUPAC Name |
(5S)-3-(4-hydroxyphenyl)-5-(methoxymethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-15-7-10-6-12(11(14)16-10)8-2-4-9(13)5-3-8/h2-5,10,13H,6-7H2,1H3/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSIOZVFOWKTIH-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CN(C(=O)O1)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CN(C(=O)O1)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
